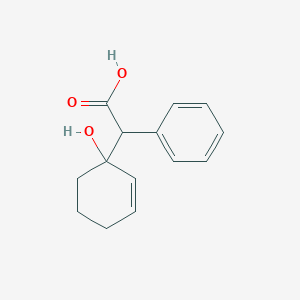

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid

Description

Properties

CAS No. |

6309-33-7 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

2-(1-hydroxycyclohex-2-en-1-yl)-2-phenylacetic acid |

InChI |

InChI=1S/C14H16O3/c15-13(16)12(11-7-3-1-4-8-11)14(17)9-5-2-6-10-14/h1,3-5,7-9,12,17H,2,6,10H2,(H,15,16) |

InChI Key |

IDPCFIYJYAVFFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)(C(C2=CC=CC=C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction of Cyclohexylmagnesium Bromide with Ethyl Benzoylformate

Method Overview : Ethyl benzoylformate is reacted with cyclohexylmagnesium bromide to form ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to the corresponding acid.

-

- Solvent: Diethyl ether (approx. 12 volumes relative to ethyl benzoylformate)

- Temperature: Generally low to moderate to control reactivity

- Yield: Approximately 53.3%

-

- Use of diethyl ether with low boiling point (35 °C) requires careful handling due to flammability

- Moderate yield limits efficiency

- Handling of Grignard reagents requires anhydrous conditions

Alkylation of Alkyl Mandelate with Cyclohexyl Iodide via Lithium Diisopropylamide (LDA)

Method Overview : Alkyl mandelate is deprotonated with lithium diisopropylamide (LDA) and then alkylated with cyclohexyl iodide to form the hydroxy acid ester.

-

- Base: LDA (used in 2 equivalents or more)

- Alkylating agent: Cyclohexyl iodide

- Temperature: Typically low temperature to control reactivity

-

- High cost and instability of LDA and cyclohexyl iodide

- Requires excess reagents

- Industrially disadvantageous due to reagent cost and handling complexity

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Ene Reaction of Cyclohexene + Benzoylformic Acid Ester | Lewis acid catalyst, room temperature | Good | Mild conditions, scalable | Requires Lewis acid, multi-step conversion |

| Grignard Reaction (Cyclohexylmagnesium bromide + Ethyl benzoylformate) | Diethyl ether solvent, low temp | ~53.3 | Straightforward Grignard chemistry | Low yield, flammable solvent |

| Alkylation of Alkyl Mandelate with Cyclohexyl Iodide via LDA | LDA base, cyclohexyl iodide | Variable | Direct alkylation | Expensive reagents, handling issues |

| Multi-step via Protected Optically Active Mandelic Acid | Lithium bis(trimethylsilyl)amide, -78 °C | Moderate | Produces optically active product | Complex, costly, cryogenic conditions |

Research Results and Notes

The ene reaction approach is highlighted in patent US6777576B2 as a novel and industrially favorable method due to its simplicity, mild conditions, and good yield of highly pure intermediates.

The Grignard approach, while classical, suffers from lower yields and safety concerns related to ether solvents and moisture sensitivity.

LDA-based alkylation methods are less favored industrially due to high reagent costs and instability.

Multi-step syntheses for optically active forms require specialized reagents and temperatures, limiting their practical application in large-scale synthesis.

Literature from Tetrahedron Letters (1989) and Tetrahedron (1990) report yields ranging from 10% to over 90% depending on reaction specifics and purification methods, indicating that optimization is key for this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols. Substitution reactions can result in a wide range of substituted phenyl derivatives.

Scientific Research Applications

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylacetic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares key physical and structural attributes of (1-hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid with related compounds:

*Estimated based on analogous structures.

Key Observations:

- The hydroxycyclohexenyl group in the target compound likely reduces water solubility compared to phenylacetic acid due to increased hydrophobicity .

- The enol structure (conjugated double bond and hydroxyl) may enhance acidity relative to cyclohexylacetic acid, similar to mandelic acid’s increased acidity from its hydroxyl group .

Reactivity and Kinetic Behavior

- Oxidation by Permanganate: DL-Mandelic acid (k = 10.22 × 10³ s⁻¹) oxidizes faster than phenylacetic acid (k = 1.08 × 10³ s⁻¹) due to its hydroxyl group facilitating ester formation with Mn(VII). The target compound’s hydroxycyclohexenyl group may exhibit intermediate reactivity, depending on steric hindrance and electronic effects .

- Decarboxylation Pathways: Hydroxylated analogs like DL-mandelic acid undergo rapid decarboxylation to benzaldehyde. The cyclohexenyl hydroxyl group in the target compound may stabilize intermediates, altering reaction pathways compared to phenylacetic acid .

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates: Derivatives like 2-[2-(phenylthio)phenyl]acetic acid are used in drug synthesis. The target compound’s hybrid structure (phenyl + hydroxycyclohexene) could serve as a precursor for anti-inflammatory or antimicrobial agents .

- Material Science: Cyclohexene-containing compounds are utilized in polymer synthesis. The conjugated system in the target compound might enhance thermal stability in polymeric materials .

Biological Activity

(1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid is a compound of notable interest due to its unique structural features, which include a cyclohexene ring and a phenylacetic acid moiety. With a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol, this compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structural components of (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid are crucial for its biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with various proteins and enzymes. The phenyl group contributes to hydrophobic interactions that may influence the compound's binding affinity to molecular targets.

Biological Activities

Research indicates that (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For example, it has been reported to inhibit the growth of various bacterial strains. The mechanism involves damaging cell membrane integrity and inhibiting protein synthesis.

2. Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects by modulating the activity of specific enzymes involved in inflammatory pathways. This property is particularly relevant in the context of chronic inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to elucidate the exact mechanisms involved.

Research Findings

Recent studies have focused on elucidating the mechanisms through which (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid exerts its biological effects. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the therapeutic potential of (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid effectively inhibited bacterial growth through disruption of cellular functions. Scanning electron microscopy revealed significant damage to bacterial cell structures post-treatment.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid resulted in reduced edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Activity

In vitro studies showed that treatment with (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid led to decreased viability of cancer cell lines, indicating its potential as an anticancer therapeutic agent.

The precise mechanisms through which (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid exerts its biological effects are still under investigation. However, it is believed that:

- Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with biological targets, enhancing binding affinity.

- Hydrophobic Interactions: The phenyl group interacts with hydrophobic pockets in proteins, influencing their activity.

These interactions can modulate enzyme activities or receptor functions, leading to various biological outcomes.

Q & A

Q. What are the recommended methods for synthesizing (1-Hydroxycyclohex-2-en-1-yl)(phenyl)acetic acid in laboratory settings?

Synthesis typically involves functionalizing a cyclohexene precursor with hydroxyl and phenylacetic acid groups. A plausible route includes:

- Cyclohexene functionalization : Introduce the hydroxyl group via epoxidation followed by acid-catalyzed ring-opening.

- Phenylacetic acid coupling : Use a coupling reagent (e.g., DCC or EDC) to attach the phenylacetic acid moiety to the hydroxylated cyclohexene backbone.

- Purification : Crystallization or chromatography to isolate the product, verified via NMR and mass spectrometry. Structural analogs like 2-(Cyclohex-2-en-1-yl)acetic acid are synthesized via similar strategies, emphasizing regioselectivity and stereochemical control .

Q. How can crystallographic data for this compound be refined using modern software tools?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement:

- Data processing : Integrate diffraction data using SHELXPRO or WinGX .

- Structure solution : Direct methods (SHELXS) or Patterson techniques for heavy atoms.

- Refinement : Anisotropic displacement parameters and hydrogen-bonding networks optimized iteratively. Visualization tools like Mercury CSD aid in analyzing supramolecular interactions and packing patterns .

Q. What role does this compound play in plant tissue culture, and how does it compare to phenylacetic acid (PAA)?

PAA is a known auxin analog that enhances shoot elongation and rooting in plants like chickpea. The hydroxycyclohexene modification in the target compound may alter:

- Solubility : The cyclohexene ring could increase hydrophobicity, affecting transport in plant tissues.

- Bioactivity : Enhanced stability or receptor binding compared to PAA, as seen in studies where PAA improved regeneration efficiency by 74% in chickpea . Methodological parallels include using Murashige and Skoog (MS) media with hormone combinations (e.g., BAP + GA3) for organogenesis .

Advanced Research Questions

Q. How do researchers address contradictions in bioactivity data between this compound and structurally similar analogs?

Contradictions often arise from stereochemical or functional group variations. For example:

- Hydroxyl positioning : The 1-hydroxy group on the cyclohexene ring may hinder enzymatic degradation compared to non-hydroxylated analogs, prolonging bioactivity .

- Comparative assays : Side-by-side testing in plant models (e.g., chickpea shoot elongation) under controlled hormone concentrations (e.g., 0.6 mg dm⁻³ PAA + 0.2 mg dm⁻³ GA3) . Data normalization to account for genotypic variability (e.g., Annigeri vs. ICCV-10 chickpea cultivars) is critical .

Q. What experimental design considerations are critical for enantioselective synthesis?

Key factors include:

- Chiral catalysts : Use of Rhodium or Ruthenium complexes for asymmetric hydrogenation of the cyclohexene ring.

- Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm enantiopurity.

- Kinetic resolution : Optimize reaction conditions (temperature, solvent) to minimize racemization, as demonstrated in chiral amino acid syntheses .

Q. How can computational tools predict the supramolecular packing of this compound’s crystals?

Mercury CSD enables:

- Hydrogen-bond analysis : Identify donor-acceptor distances and angles in crystal lattices.

- Packing similarity : Compare with databases to predict polymorphism or co-crystal formation.

- Void visualization : Assess potential for solvent inclusion or porosity . Validation against experimental XRD data (e.g., SHELXL-refined structures) ensures accuracy .

Q. What methodological challenges arise when correlating in vitro bioactivity with in vivo efficacy?

Challenges include:

- Bioavailability : The compound’s logP and membrane permeability must be optimized for uptake, as seen in PAA’s improved root elongation in chickpea .

- Metabolic stability : LC-MS/MS tracking of metabolites in plant tissues to assess degradation.

- Dose-response calibration : Adjust concentrations to avoid toxicity, using iterative trials (e.g., 0.25–2.0 mg dm⁻³ PAA in MS media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.